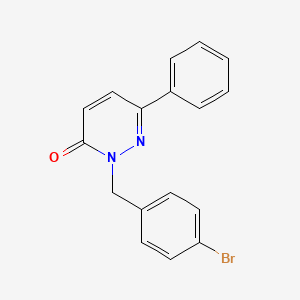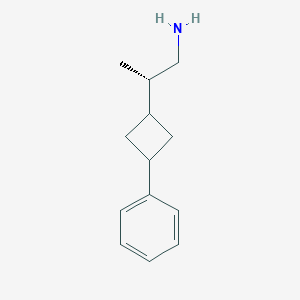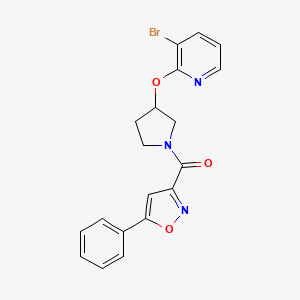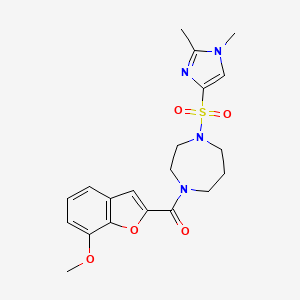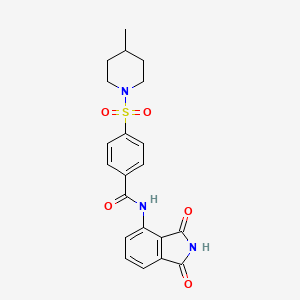![molecular formula C10H13N3O4S B2857638 [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate CAS No. 1233513-44-4](/img/structure/B2857638.png)
[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate: is a chemical compound that features a pyrazole ring attached to a benzylamine moiety, with the sulfate serving as a counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate typically involves the formation of the pyrazole ring followed by its attachment to a benzylamine group. One common method involves the reaction of 1,3-diketones with hydrazines to form the pyrazole ring . This intermediate can then be reacted with benzylamine under suitable conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions may target the benzylamine moiety.
Substitution: The benzylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the benzylamine group.
Substitution: Substituted benzylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of pyrazole-containing molecules on biological systems. It may serve as a ligand in the development of new drugs or as a probe in biochemical assays .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing the pyrazole ring have shown promise in treating various diseases, including cancer and inflammatory conditions .
Industry: In industry, this compound may be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics .
Wirkmechanismus
The mechanism of action of [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives: These compounds also contain a pyrazole ring and have shown antiproliferative effects on cancer cell lines.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds are structurally similar and have been studied for their synthetic strategies and biological activities.
Uniqueness: What sets [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate apart is its specific combination of the pyrazole ring with a benzylamine group, which may confer unique chemical and biological properties not observed in other pyrazole derivatives.
Eigenschaften
IUPAC Name |
(3-pyrazol-1-ylphenyl)methanamine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.H2O4S/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13;1-5(2,3)4/h1-7H,8,11H2;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAONFPPDABHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)CN.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B2857556.png)


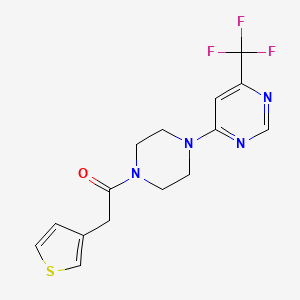
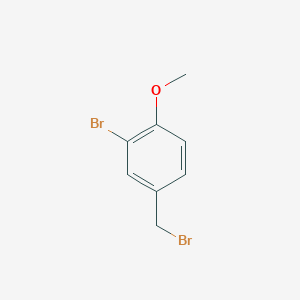
![6-Methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B2857568.png)
